![molecular formula C14H22N2O2 B5815729 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMP is a phenol derivative that has been found to have a range of biochemical and physiological effects.
科学的研究の応用
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of potential scientific research applications. One area of research where 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been studied is in the treatment of Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have neuroprotective effects, protecting neurons from oxidative damage and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects on dopaminergic neurons.
作用機序
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is not fully understood, but it is believed to involve its ability to act as an antioxidant and to modulate the activity of certain enzymes. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the neuroprotective effects of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to access the brain and exert its neuroprotective effects. However, one limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals or human subjects.
将来の方向性
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. One area of research is in the development of new drugs based on the structure of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. Another area of research is in the investigation of the potential use of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to fully understand the mechanisms of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol and to identify any potential side effects or toxicity.
合成法
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol involves the reaction of 2-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine group, resulting in the formation of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. This synthesis method has been found to be effective and efficient, producing high yields of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
特性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-5-4-6-13(18-2)14(12)17/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBIUJZSWGVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

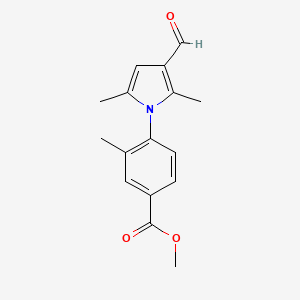
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)


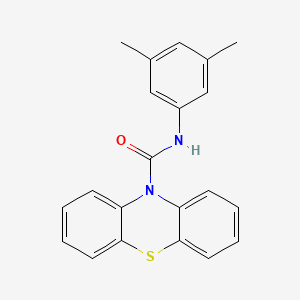
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

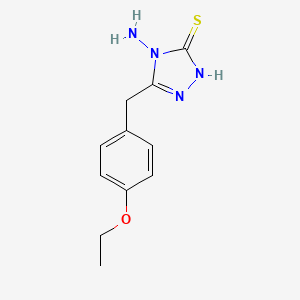
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

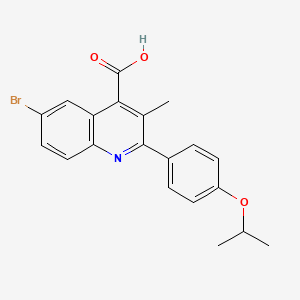
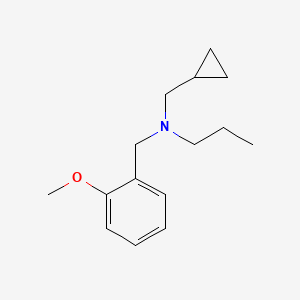
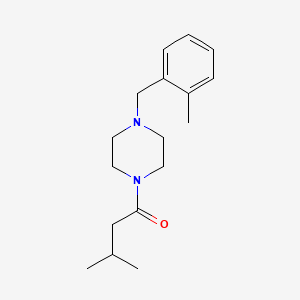
![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)